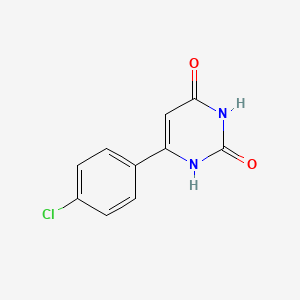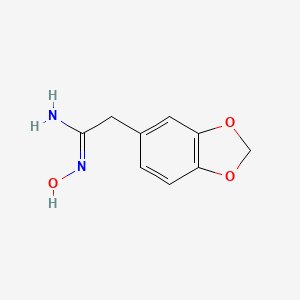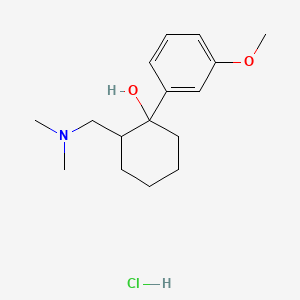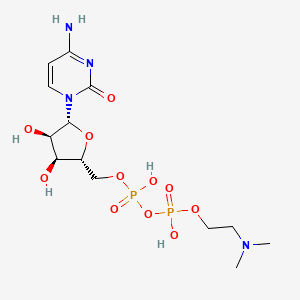
6-(4-Chlorophenyl)uracil
Overview
Description
6-(4-Chlorophenyl)uracil is a chemical compound with the molecular formula C10H7ClN2O2. It is a derivative of uracil, which is one of the four nucleobases in the nucleic acid RNA . Uracil binds to adenine via two hydrogen bonds and is a demethylated form of thymine .
Synthesis Analysis
The synthesis of 6-(4-Chlorophenyl)uracil involves the reaction of aryl thiols with N-chlorosuccinimide . Sulfenylchloride intermediates generated from this reaction are trapped by 6-amino uracil derivatives to yield 6-amino-5-(arylthio)-pyrimidine-2,4(1H,3H)-dione compounds .Molecular Structure Analysis
The molecular structure of 6-(4-Chlorophenyl)uracil is based on the uracil molecule, which is a planar, unsaturated compound that has the ability to absorb light . The stability of the molecules of substituted 4-aminouracils with respect to electron impact depends on three factors: the ratio of the various tautomeric forms of the excited molecular ion, the stabilizing effect of electron-donor substituents bonded to the nitrogen atoms in the uracil molecule, and the possibility of the existence of intramolecular hydrogen bonding in the molecular ion .Scientific Research Applications
Synthesis of Uracil-Iodonium Salts
“6-(4-Chlorophenyl)uracil” can be used in the synthesis of uracil-iodonium salts . These salts have recently appeared in the literature and are utilized as synthetic modules in constructing functionalized nucleobase and nucleosides .
Antimicrobial Activity
Uracil derivatives, including “6-(4-Chlorophenyl)uracil”, have shown significant antimicrobial activity . They have been found to be effective against various pathogenic microbes such as Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, Candida albicans, and Saccharomyces cerevisiae .
Antifungal Activity
In addition to its antimicrobial properties, “6-(4-Chlorophenyl)uracil” has also demonstrated antifungal activity. It has been found to be effective against the fungus Aspergillus niger .
Antioxidant Activity
Some uracil derivatives, including “6-(4-Chlorophenyl)uracil”, have shown antioxidant activity . This property makes them potentially useful in the treatment of diseases caused by oxidative stress.
Anti-Inflammatory Activity
Research has shown that many pyrimidines, which include uracil derivatives like “6-(4-Chlorophenyl)uracil”, exhibit potent anti-inflammatory effects . This makes them potentially useful in the treatment of inflammatory diseases.
Anticancer Activity
Uracil derivatives have displayed a wide spectrum of activities including anticancer effects . This suggests that “6-(4-Chlorophenyl)uracil” could potentially be used in cancer treatment.
Future Directions
properties
IUPAC Name |
6-(4-chlorophenyl)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2/c11-7-3-1-6(2-4-7)8-5-9(14)13-10(15)12-8/h1-5H,(H2,12,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MADPLHSPZWWAAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)NC(=O)N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201250482 | |
| Record name | 6-(4-Chlorophenyl)-2,4(1H,3H)-pyrimidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201250482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Chlorophenyl)uracil | |
CAS RN |
33166-94-8 | |
| Record name | 6-(4-Chlorophenyl)-2,4(1H,3H)-pyrimidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33166-94-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(4-Chlorophenyl)-2,4(1H,3H)-pyrimidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201250482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(1S,2R,3S,4S,5R,6S)-2,3,5-trihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate](/img/structure/B3433397.png)







![5-(Trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B3433449.png)



![1-[(4-Tert-butylphenyl)methyl]pyrrolidin-3-amine](/img/structure/B3433482.png)